molecular formula C6H9BrN2 B1375189 1-(2-bromoethyl)-5-methyl-1H-pyrazole CAS No. 864723-33-1

1-(2-bromoethyl)-5-methyl-1H-pyrazole

Cat. No.: B1375189
CAS No.: 864723-33-1
M. Wt: 189.05 g/mol
InChI Key: LDHHPLBQKWBUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-5-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromoethyl group at the first position and a methyl group at the fifth position of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-bromoethyl)-5-methyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methyl-1H-pyrazole, which can be obtained through the cyclization of appropriate hydrazines and 1,3-diketones.

    Bromination: The 5-methyl-1H-pyrazole is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromoethyl group at the first position of the pyrazole ring.

    Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2-Bromoethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the bromoethyl group into an ethyl group.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in the synthesis of complex organic molecules.

Scientific Research Applications

1-(2-Bromoethyl)-5-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound is employed in the development of advanced materials, including polymers and liquid crystals, due to its unique structural features.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets such as enzymes and receptors.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-5-methyl-1H-pyrazole depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function.

    Receptor Binding: It can interact with biological receptors, modulating their activity and leading to various physiological effects.

    Chemical Reactivity: The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the generation of diverse chemical structures.

Comparison with Similar Compounds

1-(2-Bromoethyl)-5-methyl-1H-pyrazole can be compared with other similar compounds:

    1-(2-Chloroethyl)-5-methyl-1H-pyrazole: This compound has a chloroethyl group instead of a bromoethyl group, leading to differences in reactivity and chemical properties.

    1-(2-Bromoethyl)-3-methyl-1H-pyrazole: The methyl group is positioned at the third position instead of the fifth position, affecting the compound’s steric and electronic properties.

    1-(2-Bromoethyl)-5-phenyl-1H-pyrazole: The presence of a phenyl group at the fifth position introduces aromaticity and alters the compound’s chemical behavior.

Properties

IUPAC Name

1-(2-bromoethyl)-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHHPLBQKWBUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromoethyl)-5-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-bromoethyl)-5-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-bromoethyl)-5-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-bromoethyl)-5-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-bromoethyl)-5-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(2-bromoethyl)-5-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.